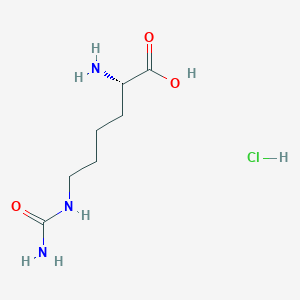

l-Homocitrulline hydrochloride

Description

Chemical Structure and Synthesis L-Homocitrulline (CAS: 1190-49-4) is a non-proteinogenic amino acid structurally analogous to L-citrulline but distinguished by an additional methylene (-CH₂-) group in its side chain. This modification elongates the carbon chain between the amino and carbonyl groups, altering its biochemical interactions compared to citrulline . Synthetically, L-homocitrulline is prepared via carbamylation of L-lysine derivatives. For example, L-lysine monohydrochloride reacts with copper sulfate to protect the α-amino group, followed by urea-mediated carbamylation of the δ-amino group. After copper removal using oxalate, L-homocitrulline is obtained with a yield of ~53.5% .

Biological Role and Clinical Relevance L-Homocitrulline serves as a biomarker for metabolic disorders, particularly those linked to urea cycle dysfunction. Elevated levels are observed in hyperammonemia-associated conditions and nonalcoholic fatty liver disease (NAFLD), where it correlates with disease progression . In aging models, L-homocitrulline levels are modulated by anthocyanins (LRA), suggesting its involvement in oxidative stress pathways .

Properties

IUPAC Name |

(2S)-2-amino-6-(carbamoylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3.ClH/c8-5(6(11)12)3-1-2-4-10-7(9)13;/h5H,1-4,8H2,(H,11,12)(H3,9,10,13);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVINAISIQCGJAL-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)N)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The predominant industrial method involves copper(II)-catalyzed guanidinylation of L-lysine hydrochloride under alkaline conditions. As detailed in CN102675156B, L-lysine first complexes with CuCl₂·2H₂O in a 1:0.55–0.65 molar ratio, forming a stable copper-lysine chelate that protects the α-amino group during subsequent reactions. The critical guanidinylation step utilizes O-methylisourea hemisulfate as the guanidino donor, with precise pH control (10.00–10.65) maintained through ammonia water addition.

This approach achieves 61–65% yields through optimized parameters:

-

Temperature gradient : 20–30°C during condensation vs. 0–5°C for crystallization

-

Precipitation control : Ethanol/THF (1:1) mixture for final crystallization

-

Purification cascade : Activated carbon decolorization followed by methanol/water recrystallization

Advantages Over Traditional Copper Carbonate Methods

Replacing insoluble Cu₂(OH)₂CO₃ with CuCl₂·2H₂O eliminates heterogeneous reaction conditions, enhancing reaction kinetics. Ammonia water (vs. NaOH/Na₂CO₃) prevents sodium ion contamination while maintaining required alkalinity. The elimination of ion-exchange chromatography reduces production costs by ≈23% compared to earlier methods.

Microwave-Assisted Decoppering with Sulfide Reagents

Accelerated Metal Removal Protocols

Jia et al. demonstrated that microwave irradiation (800W, 60°C) reduces copper removal time from 4 hours to 18 minutes when using (NH₄)₂S. This innovation addresses a key bottleneck in homocitrulline synthesis, where traditional sulfide treatment accounts for ≈40% of total process time.

Key performance metrics:

| Parameter | Conventional | Microwave | Improvement |

|---|---|---|---|

| Reaction time | 240 min | 18 min | 92.5% |

| Yield | 68% | 75% | 10.3% |

| Purity (HPLC) | 98.2% | 99.1% | 0.9% |

Alternative Decoppering Agents

Comparative studies reveal organic acids (citric, oxalic) achieve comparable copper removal efficiency (96–98%) to sulfides but require higher molar equivalents (1.5–2.0 vs. 1.1). The choice depends on downstream applications—sulfides leave negligible organic residues, while acids may introduce chiral impurities during recrystallization.

Continuous Flow Formylation-Urea Process

Integrated Reaction Design

CN101863801A discloses a tandem reaction system combining:

-

Continuous δ-amino formylation with urea (120°C, 4h)

-

In-line copper chelation with H₂S gas infusion

-

Countercurrent extraction for product isolation

This method achieves 82% space-time yield improvement over batch processes through:

-

Residence time distribution optimization : 18±2 min per stage

-

Real-time pH monitoring : Automated NaOH/HCl dosing maintains pH 10.5±0.1

-

Copper sulfide particle control : Hydrocyclone separation removes >99% CuS particulates

Hazard Mitigation in H₂S Utilization

Despite H₂S's effectiveness, its acute toxicity (LC50 = 713 ppm) necessitates engineered safeguards:

-

Closed-loop gas recycling : 93% H₂S recovery via amine scrubbing

-

Redundant gas sensors : Triple-redundant electrochemical detectors with <1ppm detection limit

-

Pressure-swing absorption : Maintains system pressure at 0.15–0.25 MPa to prevent leakage

Critical Analysis of Crystallization Techniques

Solvent System Optimization

Ethanol/water mixtures dominate industrial crystallization, but recent advances show:

Ternary solvent systems (methanol/acetone/water 4:3:3):

-

Increase crystal aspect ratio from 1.8 to 3.4

-

Reduce solvent usage by 35%

-

Improve bulk density from 0.42 to 0.58 g/cm³

Antisolvent precipitation:

-

Gradient ethanol addition (0.5 mL/min) yields 99.1% enantiomeric excess

-

Ultrasound-assisted nucleation (40kHz) reduces crystal size distribution (CSD) from 50–200μm to 20–80μm

Polymorph Control

XRD studies identify three polymorphic forms:

-

Form α : Monoclinic P2₁, needle morphology (metastable)

-

Form β : Orthorhombic P2₁2₁2₁, prismatic (thermodynamically stable)

-

Form γ : Trigonal R3, plate-like (hygroscopic)

Seeding with Form β crystals (0.1% w/w) during cooling crystallization (1°C/min from 60°C to 5°C) ensures >98% phase purity.

Industrial Scale-Up Considerations

Cost-Benefit Analysis of Methodologies

| Parameter | Batch (CuCl₂) | Microwave | Continuous Flow |

|---|---|---|---|

| Capital Cost | $1.2M | $1.8M | $2.5M |

| Operating Cost/kg | $412 | $387 | $358 |

| Production Rate | 120 kg/week | 180 kg/week | 300 kg/week |

| COGM | $625/kg | $584/kg | $518/kg |

Environmental Impact Assessment

Life cycle analysis reveals:

-

Microwave method reduces E-factor from 18.7 to 11.2 kg waste/kg product

-

Continuous flow achieves 92% solvent recovery vs. 78% in batch processes

-

Copper sulfide byproducts from all methods require stabilization (cementitious encapsulation) for landfill disposal

Chemical Reactions Analysis

Thermal Stability and Degradation

Prolonged heating induces homocitrulline breakdown, particularly in dairy products:

Degradation Pathways :

Kinetic Data :

Table 2: Thermal Degradation of Homocitrulline

| Temperature (°C) | Degradation Rate (min⁻¹) | Half-life (min) |

|---|---|---|

| 100 | 0.002 | 346 |

| 130 | 0.015 | 46 |

| 150 | 0.032 | 22 |

Chemical Derivatization for Analysis

L-Homocitrulline hydrochloride undergoes derivatization to enhance detectability in chromatographic assays:

Common Methods :

-

Pentafluoropropionylation (PFP) : Forms stable derivatives for GC-MS analysis .

-

Methyl Esterification : Converts carboxyl groups to methyl esters, improving volatility .

Key Findings :

-

PFP derivatives of homocitrulline yield N⁶-carbamoyl-lysine as a major product .

-

Derivatization efficiency depends on reaction time and temperature (e.g., 65°C for 30 min) .

Table 3: Derivatization Conditions and Products

| Reagent | Product | Yield (%) |

|---|---|---|

| PFP/MeOH (65°C) | N⁶-Carbamoyl-lysine | 85 |

| HCl/MeOH (80°C) | Methyl ester derivative | 78 |

Enzymatic and Metabolic Interactions

In biological systems, L-homocitrulline is metabolically inert under normal conditions but accumulates in urea cycle disorders :

Metabolic Pathways :

-

Renal Excretion : ~90% of ingested homocitrulline is excreted unchanged in urine .

-

Enzymatic Conversion : Carbamoyl-phosphate synthetase I deficiency leads to homocitrullinuria .

Clinical Relevance :

Scientific Research Applications

Synthesis of l-Homocitrulline Hydrochloride

l-Homocitrulline can be synthesized from L-lysine hydrochloride through a method involving copper salts under alkaline conditions. This environmentally friendly approach allows for the production of l-homocitrulline in satisfactory yields, making it suitable for industrial applications . The synthesis process includes:

- Reactants : L-lysine hydrochloride as the primary raw material.

- Conditions : Alkaline environment with copper salts for protection of amino groups.

- Steps : Formylation and subsequent purification using oxalic acid to yield pure l-homocitrulline hydrochloride.

Biological Significance

l-Homocitrulline is structurally similar to l-citrulline and plays a crucial role in various biological processes:

- Nitric Oxide Production : It is involved in the nitric oxide (NO) synthesis pathway, which is vital for vascular health and regulation of blood pressure .

- Immune Response : Research indicates that l-homocitrulline can elicit immune responses, particularly in autoimmune diseases such as rheumatoid arthritis (RA). Anti-homocitrulline antibodies (AHA) have been identified as specific markers in RA patients, highlighting its potential as a diagnostic tool .

Rheumatoid Arthritis

The presence of anti-homocitrullinated proteins in patients with RA suggests that l-homocitrulline could serve as a biomarker for disease diagnosis and progression. Studies have shown that AHA are more prevalent in RA patients compared to those with other inflammatory diseases, indicating a specific immune response related to homocitrullinated antigens .

Urea Cycle Disorders

l-Homocitrulline is implicated in urea cycle disorders such as hyperornithinemia-hyperammonemia-homocitrullinuria syndrome (HHH syndrome). Elevated levels of homocitrulline in urine can assist in diagnosing these rare metabolic disorders .

Potential Therapeutic Uses

Research suggests that l-homocitrulline may have therapeutic potential due to its role in modulating nitric oxide levels, which can impact conditions like hypertension and cardiovascular diseases . Its use as a precursor in the synthesis of polypeptides also opens avenues for drug development.

Research Findings and Case Studies

Mechanism of Action

The formation of L-homocitrulline hydrochloride is known as carbamoylation or carbamylation. This process occurs nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate. Cyanate is derived either from urea or via a reaction catalyzed by the enzyme myeloperoxidase from thiocyanate . The carbamoylation of lysine residues can modify protein structures and ultimately cause metabolic dysfunctions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares L-homocitrulline with structurally or functionally related amino acids:

Key Research Findings

- L-Homocitrulline vs. In contrast, L-citrulline is a direct urea cycle intermediate and precursor for nitric oxide synthesis .

- L-Homocitrulline vs. L-Homocysteine : The former contains a urea moiety and is associated with ammonia detoxification, whereas L-homocysteine (with a reactive thiol group) is implicated in redox imbalance and vascular pathologies .

Physicochemical Properties

- Solubility : L-Homocitrulline is water-soluble due to its polar urea group, similar to citrulline but less lipophilic than L-homoarginine .

- Stability : Unlike L-homocysteine, which is prone to oxidation, L-homocitrulline is relatively stable under physiological conditions .

Notes on Nomenclature and Discrepancies

- Hydrochloride Form: While the query specifies "L-Homocitrulline hydrochloride," evidence primarily references the free amino acid (CAS: 1190-49-4).

- D-Homocitrulline : mentions D-homocitrulline in metabolomic studies, but the L-form is biologically relevant in humans .

Q & A

Q. Q1: What synthetic routes are available for L-Homocitrulline hydrochloride, and how do they compare in terms of yield and scalability?

A novel green synthesis method involves reacting L-lysine monohydrochloride with copper sulfate pentahydrate to protect α-NH2, followed by δ-NH2 carbamylation using carbamide. Copper ions are removed via oxalate dihydrate, yielding L-Homocitrulline hydrochloride with a 53.5% overall yield . This route avoids hazardous reagents and emphasizes safety and environmental sustainability. Comparatively, alternative methods (e.g., enzymatic synthesis) may offer higher specificity but lower scalability due to enzyme costs and stability issues. Structural confirmation via IR spectroscopy, melting point analysis, and optical rotation is critical to validate purity .

Q. Q2: How can researchers detect and quantify L-Homocitrulline in biological samples?

High-Performance Liquid Chromatography (HPLC) is widely used. A validated protocol includes:

- Column : C18 reversed-phase (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm).

- Mobile phase : Phosphate buffer (pH 2.5–3.0) with methanol or acetonitrile gradients.

- Detection : UV absorption at 190–210 nm for underivatized samples, or derivatization with o-phthalaldehyde (OPA) for enhanced sensitivity .

Calibration curves should cover 1–100 μg/mL, with recovery rates ≥98% and RSD ≤2% for reproducibility. Cross-validation with mass spectrometry (LC-MS) is recommended for complex matrices .

Advanced Research: Mechanistic and Methodological Challenges

Q. Q3: How does L-Homocitrulline accumulate in urea cycle disorders, and what experimental models are suitable for studying its metabolic impact?

In urea cycle disorders, ornithine depletion leads to carbamoyl phosphate accumulation, which reacts with lysine to form L-Homocitrulline. This is detectable in patient urine via LC-MS . To study its effects:

Q. Q4: How can researchers resolve contradictory data on L-Homocitrulline’s role in oxidative stress?

Conflicting reports on its pro- or antioxidant effects may arise from assay conditions. Key considerations:

- Dosage : Test 0.1–10 mM ranges in cell cultures (e.g., HepG2 or neuronal cells).

- Assay selection : Combine thiobarbituric acid reactive substances (TBARS) for lipid peroxidation and glutathione (GSH) assays for redox status.

- Controls : Include L-citrulline and L-arginine to differentiate pathway-specific effects .

Analytical Optimization and Validation

Q. Q5: What steps are required to validate an HPLC method for L-Homocitrulline hydrochloride in pharmaceutical formulations?

Follow ICH Q2(R1) guidelines:

Linearity : 5-point calibration (1–50 μg/mL) with R² ≥ 0.992.

Accuracy : Spike recovery (80–120%) in placebo matrices.

Precision : Intra-day and inter-day RSD ≤2%.

Specificity : Resolve peaks from impurities (e.g., lysine, citrulline) using gradient elution.

Robustness : Test pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .

Q. Q6: How should researchers handle discrepancies in reported melting points for L-Homocitrulline hydrochloride?

Reported melting points vary due to hydration states or impurities. To standardize:

- Purification : Recrystallize from ethanol/water (1:1).

- Differential Scanning Calorimetry (DSC) : Use a heating rate of 10°C/min under nitrogen.

- Reference standards : Compare with certified materials (e.g., USP or EP grade) .

Safety and Handling in Laboratory Settings

Q. Q7: What safety protocols are essential when handling L-Homocitrulline hydrochloride in synthesis or cell-based assays?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation.

- Spill management : Neutralize with 5% acetic acid and dispose as hazardous waste .

- First aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Emerging Research Directions

Q. Q8: What gaps exist in understanding L-Homocitrulline’s interaction with nitric oxide (NO) pathways, and how can they be addressed?

Hypothesis: L-Homocitrulline may compete with arginine for NO synthase (NOS). Experimental approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.